REACTION_CXSMILES
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[N:1]1[CH:6]=[CH:5][C:4]([C:7]([CH:9]2[CH2:11][CH2:10]2)=O)=[CH:3][CH:2]=1.[NH:12]1[CH:16]=[CH:15][N:14]=[CH:13]1>>[N:1]1[CH:2]=[CH:3][C:4]([C:7]2[C:13]3[N:12]([CH:16]=[CH:15][N:14]=3)[CH:10]=[CH:11][CH:9]=2)=[CH:5][CH:6]=1
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Name
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|
Quantity
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15 g
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Type
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reactant
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Smiles
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N1=CC=C(C=C1)C(=O)C1CC1
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Name
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|
Quantity
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30 g
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Type
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reactant
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Smiles
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N1C=NC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Isolation from 200 g silica gel using 5% methanol/methylene chloride followed by crystallization from ether
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Name
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Type
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product
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Smiles
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N1=CC=C(C=C1)C=1C=2N(C=CC1)C=CN2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |